Boc-Beta-Cyano-Ala-Oh
Description
Contextualization of Unnatural Amino Acids in Organic and Peptide Chemistry
Unnatural amino acids (UAAs) are amino acids not typically found in the natural protein synthesis machinery. Their introduction into chemical synthesis, particularly in organic and peptide chemistry, has revolutionized the field by expanding the chemical diversity and functionality of molecules. Unlike their natural counterparts, UAAs can be engineered with specific modifications to their side chains, amino groups, or carboxyl groups, imparting novel chemical and physical properties. This flexibility allows for the creation of molecules with enhanced stability, tailored reactivity, and specific interaction capabilities. enamine.net
The incorporation of UAAs is a powerful strategy to modify the properties of peptides and other organic molecules. enamine.netresearchgate.net For instance, introducing hydrophobic side chains can alter a molecule's solubility, making it more soluble in organic solvents, which is a critical factor in drug formulation and delivery. Furthermore, the unique functional groups of UAAs can participate in specific chemical reactions, such as the formation of Schiff bases or π-π stacking interactions, which are crucial for developing biosensors and understanding protein folding. In drug discovery, UAAs serve as valuable building blocks to optimize the activity, selectivity, and pharmacokinetic profiles of drug candidates.
Significance of β-Substituted Alanine (B10760859) Analogues as Synthetic Precursors
Within the diverse family of unnatural amino acids, β-substituted alanine analogues are a particularly important class of synthetic precursors. These compounds, which feature a substituent at the β-carbon of the alanine backbone, serve as versatile intermediates in the synthesis of a wide range of complex molecules. nih.govacs.org Their utility stems from the ability to introduce diverse functionalities at a specific position, which can then be further elaborated through various chemical transformations.
Boc-Beta-Cyano-Ala-Oh, with its cyano group at the β-position, is a prime example of such a precursor. The cyano group is a versatile functional group that can be converted into other functionalities, such as amines, carboxylic acids, or amides. This chemical reactivity makes this compound a valuable starting material for the synthesis of more complex molecules, including diamino acids and other bioactive compounds. chemimpex.comresearchgate.net The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is crucial for peptide synthesis, as it prevents unwanted side reactions during the coupling of amino acids. guidechem.comrsc.org This strategic protection allows for the sequential and controlled assembly of peptide chains. rsc.org
The applications of β-substituted alanine analogues extend to the development of chemotherapeutic agents. Certain derivatives have been shown to be selective substrates for specific transporters that are overexpressed in tumor cells, enabling targeted drug delivery. nih.govgoogle.com
Historical Development and Evolution of β-Cyanoalanine Research
Research into β-cyanoalanine and its derivatives has a history rooted in the study of natural product chemistry and toxicology. β-Cyano-L-alanine (BCLA) itself is a non-proteinogenic amino acid found in certain plants and microorganisms, where it plays a role in cyanide detoxification. The discovery of the β-cyanoalanine synthase (β-CAS) pathway in the 1960s provided the initial understanding of how organisms assimilate cyanide. nih.gov This enzyme catalyzes the reaction of L-cysteine with cyanide to form BCLA.
Early research focused on the biological roles of BCLA, including its metabolism to asparagine and aspartate, which integrates nitrogen and carbon into amino acid biosynthesis. acs.org Over time, the focus of β-cyanoalanine research expanded from its natural origins to its potential as a synthetic building block. The development of synthetic methodologies to produce β-cyanoalanine and its derivatives, such as this compound, has been a significant area of investigation. These synthetic efforts have enabled the production of these compounds in larger quantities and with high purity, facilitating their use in various chemical applications. researchgate.net The evolution of this research highlights a common trajectory in chemical science, where a naturally occurring molecule with interesting biological activity becomes a valuable tool for synthetic chemists to create novel compounds with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMLPKBZQTAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229028-67-5 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc β Cyano Alanine and Analogues
Classical and Contemporary Approaches to β-Cyanoalanine Synthesis
The preparation of β-cyanoalanine can be achieved through various classical and modern organic synthesis methods, ranging from multicomponent reactions to the functional group transformation of existing amino acids.
Strecker Reaction Derivatives and Modern Adaptations
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing amino acids. wikipedia.orgcoconote.app The classical reaction involves a one-pot, two-step process where an aldehyde reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the target α-amino acid. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
The general mechanism proceeds as follows:
Imine Formation : The aldehyde or ketone reacts with ammonia to form an imine (or an iminium ion after protonation). masterorganicchemistry.comnrochemistry.com
Cyanide Addition : A nucleophilic cyanide ion attacks the iminium carbon to form an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com
Hydrolysis : The nitrile group of the α-aminonitrile is hydrolyzed, typically under acidic conditions, to a carboxylic acid, yielding the final amino acid. masterorganicchemistry.comnrochemistry.com
While the traditional Strecker synthesis produces a racemic mixture of amino acids, modern adaptations have focused on developing asymmetric variants to achieve enantioselectivity. wikipedia.orgmasterorganicchemistry.com These adaptations often replace ammonia with a chiral amine auxiliary or employ a chiral catalyst to control the stereochemical outcome of the cyanide addition. wikipedia.orgnih.gov For the synthesis of β-cyanoalanine, a suitable aldehyde precursor would be required. The versatility of the Strecker reaction allows for the synthesis of a wide array of amino acids by simply varying the starting aldehyde or ketone. masterorganicchemistry.com
Transformations from Precursor Amino Acids (e.g., L-Serine)
A highly effective strategy for synthesizing enantiomerically pure β-cyanoalanine involves the chemical modification of readily available chiral amino acids like L-serine or L-asparagine.
From L-Serine: A common route starting from L-serine involves a multi-step sequence that converts the side-chain hydroxyl group into a nitrile. A representative synthetic pathway includes the following steps researchgate.netacgpubs.org:
Protection : The amino and carboxyl groups of L-serine are protected. For instance, the amino group can be protected with a benzyloxycarbonyl (Cbz) group and the carboxyl group can be esterified. researchgate.net
Activation : The primary hydroxyl group of the serine side chain is activated by converting it into a good leaving group, such as a mesylate or tosylate. researchgate.net
Cyanation : The activated hydroxyl group is displaced by a cyanide nucleophile (e.g., KCN or NaCN) via an SN2 reaction to introduce the nitrile functionality. researchgate.netacgpubs.org
Deprotection : The protecting groups are removed to yield β-cyano-L-alanine. researchgate.net
This approach is advantageous as it preserves the stereochemistry of the starting L-serine, leading to enantiomerically pure L-β-cyanoalanine. This method has been successfully used to prepare isotopically labeled β-cyano-ʟ-alanine. researchgate.net
From L-Asparagine: Another route involves the dehydration of the side-chain amide of an N-protected asparagine derivative. A one-pot procedure has been developed for the synthesis of N-protected β-cyano-L-alanine esters from N-protected L-asparagines. researchgate.net This transformation can be achieved using dehydrating agents, providing a direct conversion of the asparagine side chain to the desired nitrile. acs.org
Zinc- and Indium-Mediated Nucleophilic Additions
Modern organometallic approaches provide efficient routes to β-cyanoalanine derivatives. Specifically, zinc- and indium-mediated additions to α-imino esters have been reported as an effective method. researchgate.netkisti.re.kr This reaction is analogous to the Reformatsky reaction.
The general scheme involves the reaction of an α-imino ester with an α-haloacetonitrile, such as α-bromoacetonitrile, in the presence of a metal like zinc or indium. researchgate.net The metal facilitates the formation of an organometallic nucleophile from the α-bromoacetonitrile, which then adds to the electrophilic imine carbon of the α-imino ester. This method has been shown to produce a variety of β-cyanoalanine derivatives in satisfactory to good yields. researchgate.netkisti.re.kr210.212.36 Furthermore, the use of enantiopure N-tert-butanesulfinyl α-imino esters allows for diastereoselective additions, providing a pathway to enantiomerically enriched products. researchgate.net
| Metal | Substrates | Product Type | Yield | Ref |
| Zinc | α-imino esters, α-bromoacetonitrile | β-cyanoalanine derivatives | Satisfactory to Good | researchgate.net |
| Indium | N-tert-butanesulfinyl α-imino esters, α-bromoacetonitrile | Diastereomerically enriched β-cyanoalanine derivatives | Satisfactory | researchgate.net |
Other Novel Chemical Synthetic Routes for β-Cyanoalanine
Research into the synthesis of cyano-containing compounds continues to yield novel methodologies. One such approach involves the N-heterocyclic carbene (NHC)-catalyzed asymmetric synthesis of chiral β-cyano carboxylic esters. nih.gov This reaction proceeds between β,β-disubstituted enals and aromatic thiols and involves an enantioselective protonation step. The resulting β-cyano carboxylic esters are valuable intermediates that can be further transformed into other functional molecules, including derivatives related to β-cyanoalanine. nih.gov While not a direct synthesis of Boc-β-cyano-alanine, this method represents a novel strategy for creating the core β-cyano carbonyl structure with high enantioselectivity. nih.gov
Stereoselective Synthesis of Boc-β-Cyano-Alanine Derivatives
Achieving stereocontrol is paramount in the synthesis of amino acid derivatives for pharmaceutical and biological applications. The development of asymmetric methods to produce enantiomerically pure Boc-β-cyano-alanine is a key focus of synthetic research.
Asymmetric Catalytic Methodologies
Asymmetric catalysis offers an efficient and atom-economical approach to generating chiral molecules. Several strategies have been developed for the enantioselective synthesis of amino acid derivatives, which are applicable to β-cyanoalanine.
Catalytic Asymmetric Strecker Reaction: The classical Strecker reaction has been rendered asymmetric through the use of chiral catalysts. mdpi.com For example, chiral urea- and thiourea-based catalysts have been successfully employed in the hydrocyanation of imines, yielding enantiomerically enriched α-aminonitriles. nih.gov These catalysts often function by activating the imine and controlling the facial selectivity of the cyanide attack through hydrogen bonding interactions. The resulting chiral aminonitriles can then be hydrolyzed and protected to give the desired Boc-protected amino acid. nih.gov
Metal-Catalyzed Asymmetric Cyanation: Chiral metal complexes have also been used to catalyze the asymmetric addition of cyanide to imines. researchgate.net These methods can provide high levels of enantioselectivity for a broad range of substrates. The development of robust catalysts that are compatible with various cyanide sources is an ongoing area of research. nih.gov
Substrate-Controlled Stereoselective Synthesis: As mentioned in section 2.1.3, another powerful strategy for achieving stereoselectivity is through substrate control. The use of a chiral auxiliary, such as the N-tert-butanesulfinyl group on an α-imino ester, can effectively direct the nucleophilic attack of the zinc- or indium-generated enolate of α-bromoacetonitrile. researchgate.net This approach leads to the formation of β-cyanoalanine derivatives with high diastereoselectivity, and the chiral auxiliary can be readily removed under mild conditions. researchgate.net
| Method | Type of Stereocontrol | Key Feature | Typical Outcome |
| Asymmetric Strecker Reaction | Catalyst-controlled | Chiral urea/thiourea or metal-based catalysts | High enantiomeric excess (ee) |
| Substrate-controlled Addition | Auxiliary-controlled | Use of N-tert-butanesulfinyl imino esters | High diastereomeric excess (de) |
These stereoselective methodologies are crucial for accessing optically pure Boc-β-cyano-alanine, enabling its application in the synthesis of complex, biologically active peptides and peptidomimetics. chemimpex.comchemimpex.com
Diastereoselective Approaches in β-Cyanoalanine Synthesis
Diastereoselective synthesis aims to preferentially form one diastereomer over others, which is crucial when a molecule has multiple stereocenters. While specific literature detailing diastereoselective approaches for β-cyanoalanine is limited, general strategies for β-amino acid synthesis can be considered. One such approach is the asymmetric synthesis via nitrone cycloaddition. In this method, a chiral nitrone can react with a dipolarophile like vinyl acetate, ketene (B1206846) acetals, or α-chloroacrylonitrile to form cycloadducts. These adducts can then be converted into the corresponding β-amino acids. The diastereoselectivity in such reactions can range from 2:1 to 11:1, depending on the specific reactants and conditions used.
Another potential avenue for diastereoselective synthesis is through the cyanation of a chiral precursor, such as a derivative of serine or another amino acid with a suitable leaving group at the β-position. The stereochemistry of the starting material would direct the stereochemical outcome of the cyanation reaction. For instance, a stereoselective cyanation reaction catalyzed by carbon dioxide has been reported for the synthesis of coumarin (B35378) derivatives, showcasing the potential for stereocontrol in cyanation reactions. While not directly applied to β-cyanoalanine in the available literature, this highlights a possible strategy for future research.
The following table outlines potential diastereoselective strategies for β-amino acid synthesis that could be adapted for β-cyanoalanine.
| Diastereoselective Strategy | Key Transformation | Potential Application to β-Cyanoalanine |
| Nitrone Cycloaddition | [3+2] cycloaddition of a chiral nitrone with a suitable dipolarophile. | Reaction of a chiral nitrone with an acrylonitrile (B1666552) derivative to introduce the cyano group and establish stereocenters. |
| Asymmetric Mannich Reaction | Reaction of an enolate with a chiral imine. | A chiral imine derived from an aldehyde could react with a cyano-containing nucleophile. |
| Conjugate Addition | Addition of a nitrogen nucleophile to a chiral α,β-unsaturated nitrile. | A chiral amine could be added to cyanoethylene to establish the stereochemistry at the α- and β-positions. |
This table presents generalized strategies for asymmetric β-amino acid synthesis that could potentially be applied to β-cyanoalanine, based on established methodologies in organic chemistry.
Kinetic Resolution Techniques Applied to Cyanoalanine Precursors
Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This technique is widely used in the synthesis of enantiomerically pure amino acids.
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and are therefore well-suited for kinetic resolution. For the precursors of β-cyanoalanine, an enzymatic approach could involve the selective hydrolysis of an ester or amide derivative of racemic β-cyanoalanine. For example, lipases are commonly used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. A study on the kinetic resolution of β-amino acid derivatives demonstrated the use of Candida antarctica lipase (B570770) B (CAL-B) for the enantioselective acylation of alicyclic β-amino carboxamides.
Another enzymatic strategy involves the use of nitrilases, which can enantioselectively hydrolyze nitriles to carboxylic acids. While specific studies on the kinetic resolution of β-cyanoalanine using nitrilases are not detailed in the provided search results, this remains a plausible and efficient method given the presence of the cyano group.
Chromatographic Resolution: Chiral chromatography is a powerful technique for the separation of enantiomers. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. For β-amino acids, liquid chromatography with CSPs derived from N-acetylated α-arylalkylamines has been shown to be effective for separating the enantiomers of their N-3,5-dinitrobenzoyl derivatives. Chiral derivatization followed by separation on a non-chiral column is another approach. For instance, amino acid enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated by standard gas chromatography.
The table below summarizes potential kinetic resolution techniques for β-cyanoalanine precursors.
| Resolution Technique | Principle | Potential Application to β-Cyanoalanine Precursors |
| Enzymatic Acylation | Enantioselective acylation of a racemic amine by a lipase. | Selective acylation of one enantiomer of a β-cyanoalanine ester, leaving the other enantiomer unreacted. |
| Enzymatic Hydrolysis | Enantioselective hydrolysis of a racemic ester or amide by a hydrolase. | Selective hydrolysis of one enantiomer of an N-acyl-β-cyanoalanine derivative. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of racemic Boc-β-cyano-alanine using a suitable chiral column. |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Reaction of racemic β-cyanoalanine with a chiral acid or base to form diastereomeric salts that can be separated by crystallization. |
This table outlines established kinetic resolution methods that could be applied to obtain enantiomerically pure β-cyanoalanine or its derivatives.
Protecting Group Strategies in the Synthesis of Boc-β-Cyano-Alanine
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the N-terminus, C-terminus, and any reactive side chains. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal.
N-α-Protection with the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is stable under a variety of conditions, including those used for peptide coupling, but can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).
In the context of Boc-β-cyano-alanine synthesis, the Boc group provides robust protection of the amino functionality, allowing for subsequent modifications at the carboxyl group or incorporation into a peptide chain. The synthesis of N-protected β-cyano L-alanine tertiary butyl esters can be achieved in a one-pot procedure from N-protected L-asparagines using (Boc)₂O.
Carboxyl Group Protection Strategies
Protection of the carboxyl group is necessary to prevent its participation in unwanted reactions during peptide bond formation. Common strategies for carboxyl group protection include the formation of methyl or benzyl (B1604629) esters. These esters are generally stable under the conditions used for Boc-protection and peptide coupling.
Methyl esters can be removed by saponification with a mild base.
Benzyl (Bzl) esters are also base-stable but have the advantage of being removable by hydrogenolysis, which are neutral conditions that are compatible with many other protecting groups.
Chemical Reactivity and Transformation of Boc β Cyano Alanine
Reactions of the Cyano Group in β-Cyanoalanine Frameworks
The nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This characteristic allows for a variety of transformations of the cyano group within the Boc-β-cyano-alanine framework.
Hydrolysis to Carboxylic Acid Derivatives
The cyano group of β-cyanoalanine derivatives can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives, such as asparagine.
Base-Catalyzed Hydrolysis: The reaction proceeds via nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbon of the nitrile. This forms an imine anion, which is then protonated to a hydroxy imine. Tautomerization of the hydroxy imine yields an amide intermediate. Further hydrolysis of the amide under basic conditions results in a carboxylate ion, which upon acidification, gives the carboxylic acid.
Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. This forms an imidic acid intermediate that tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid.
Table 1: Comparison of Hydrolysis Conditions for Nitriles
| Condition | Mechanism | Intermediate | Final Product |
|---|---|---|---|
| Basic | Nucleophilic addition of OH⁻ | Imine anion, Amide | Carboxylate salt |
| Acidic | Protonation of nitrogen, nucleophilic attack by H₂O | Imidic acid, Amide | Carboxylic acid |
Reduction to Amine Functionalities
The cyano group can be reduced to a primary amine (R-CH₂NH₂). This transformation is valuable for introducing a primary amine functionality, which can be further modified.
Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Lithium Aluminum Hydride (LiAlH₄): This reaction involves the nucleophilic addition of a hydride ion to the polar carbon-nitrogen triple bond, forming an imine anion. A second hydride addition then occurs, leading to a dianion. Subsequent quenching with water protonates the dianion to yield the primary amine.
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as nickel, platinum, or palladium.
It is important to select a reducing agent that does not affect other functional groups in the molecule. For instance, while LiAlH₄ is a powerful reducing agent, milder reagents might be necessary to avoid the reduction of other susceptible groups.
Nucleophilic Additions to the Nitrile Moiety
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine anion. Hydrolysis of this intermediate yields a ketone.
Cyanide Ion: The cyanide ion itself can act as a nucleophile in certain contexts, although this is more relevant to the synthesis of β-cyanoalanine rather than its subsequent reactions. For instance, β-cyanoalanine synthase catalyzes the formation of β-cyanoalanine from L-cysteine and cyanide.
Electrophilic Cyanation Approaches in Related Structures
While the cyano group in Boc-β-cyano-alanine itself is not an electrophile, related synthetic strategies involve the electrophilic cyanation of β-carbonyl compounds to introduce a nitrile group. This approach is used to synthesize α-cyano-β-keto esters and amides using reagents like cyano benziodoxole. This method allows for the rapid and efficient formation of highly functionalized molecules containing a quaternary carbon with a nitrile group.
Transformations of the Amino and Carboxyl Functionalities
The presence of the Boc-protecting group on the amino functionality and the free carboxyl group allows for specific transformations at these sites.
Peptide Bond Formation Reactions
Boc-β-cyano-alanine is a valuable building block in peptide synthesis. The Boc group protects the α-amino group, allowing the carboxyl group to react with the amino group of another amino acid to form a peptide bond.
The formation of a peptide bond is a condensation reaction that involves the activation of the carboxyl group. Common coupling reagents used for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
The general steps for incorporating Boc-β-cyano-alanine into a peptide chain are:
Protection: The amino group of Boc-β-cyano-alanine is already protected by the Boc group. The carboxyl group of the other amino acid is typically protected as an ester (e.g., methyl or benzyl (B1604629) ester).
Coupling: The N-protected Boc-β-cyano-alanine is coupled with the C-protected amino acid using a coupling reagent like DCC or EDC.
Deprotection: The Boc group is removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose the free amino group for the next coupling step.
Table 2: Key Reagents in Peptide Bond Formation with Boc-Protected Amino Acids
| Reagent/Protecting Group | Function | Introduction | Removal |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Amino group protection | Reaction with di-tert-butyl dicarbonate (B1257347) | Mild acid (e.g., TFA) |
| Methyl or Benzyl Ester | Carboxyl group protection | Standard esterification methods | Mild hydrolysis with NaOH |
| DCC/EDC | Coupling Reagent | Activates the carboxyl group for amide bond formation | Not applicable |
Formation of Complex Molecular Structures from Boc-β-Cyano-Alanine Precursors
Boc-β-cyano-alanine serves as a valuable building block for the synthesis of more complex molecular architectures, including various heterocyclic systems and products of multi-component reactions.
The functional groups within β-cyano-alanine derivatives provide multiple opportunities for intramolecular cyclization to form heterocyclic structures. The cyano group is particularly versatile; it can be hydrolyzed to a primary amide or a carboxylic acid, or it can be reduced to a primary amine. Each of these transformations yields a new nucleophilic or electrophilic center that can react with other parts of the molecule.
For instance, after Boc deprotection, the resulting free amine can act as a nucleophile. If the cyano group is hydrolyzed to a carboxylic acid (forming a derivative of aspartic acid), intramolecular condensation between the α-amino group and the new γ-carboxylic acid can lead to the formation of a six-membered lactam ring, a derivative of piperidine-2,5-dione.
Conversely, the cyano group itself can participate directly in cyclization reactions. Treatment of a β-cyano-alanine derivative with a reducing agent like hydrogen in the presence of a catalyst can reduce the nitrile to a primary amine. This newly formed 1,3-diaminopropionic acid derivative can then be used as a precursor for various five- or six-membered nitrogen-containing heterocycles. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrimidine (B1678525) derivatives.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comnih.gov β-Cyanoalanine derivatives, after deprotection of the amino group, are well-suited to participate in several classical MCRs.
The Ugi four-component reaction (Ugi-4CR) is a prominent example. This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The deprotected β-cyano-alanine can serve as the amino acid component, providing both the amine and carboxylic acid functionalities. This allows for the rapid assembly of complex peptide-like structures bearing the β-cyano side chain, which can be further modified.
Another relevant MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbonyl compound. mdpi.com The deprotected β-cyano-alanine can serve as the amine component, reacting with an aldehyde (like formaldehyde) and a compound with an active methylene (B1212753) group to form β-amino carbonyl compounds. mdpi.com
The participation of β-cyanoalanine derivatives in MCRs provides a powerful and atom-economical route to generate libraries of complex molecules with significant structural diversity from simple precursors. tcichemicals.comnih.gov
Table 3: Potential Roles of β-Cyanoalanine Derivatives in MCRs
| Multi-Component Reaction | Number of Components | Reactants | Role of β-Cyanoalanine Derivative |
|---|---|---|---|
| Ugi Reaction | 4 | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Provides both the amine and carboxylic acid components. |
| Mannich Reaction | 3 | Aldehyde, Amine, Carbonyl Compound | Acts as the amine component. mdpi.com |
| Strecker Reaction | 3 | Aldehyde, Amine, Cyanide Source | Can act as the amine component. |
Applications of Boc β Cyano Alanine As a Chemical Building Block
Integration into Peptide and Peptidomimetic Scaffolds
The dual functionality of Boc-β-cyano-alanine, with its protected amine and reactive nitrile side chain, makes it a prime candidate for incorporation into peptide and peptidomimetic structures. It serves as a key component in the synthesis of modified peptides and peptide-based therapeutics. chemimpex.comchemimpex.com
Boc-β-cyano-alanine is well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for assembling peptide chains. In this methodology, the C-terminal amino acid is first anchored to a solid support, such as a Merrifield or PAM resin. peptide.comchempep.com The peptide is then elongated in a stepwise manner.
The general cycle for incorporating a Boc-protected amino acid like Boc-β-cyano-alanine involves several key steps:
Deprotection: The temporary Boc protecting group on the resin-bound peptide's N-terminal amino acid is removed. This is typically achieved by treatment with an acid, such as a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). seplite.comchempep.com This step exposes a free amine, which is then neutralized. seplite.compeptide.com
Activation and Coupling: The carboxylic acid of the incoming Boc-β-cyano-alanine is activated using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). This activated amino acid is then added to the resin, where it forms a new peptide bond with the free amine of the growing peptide chain. seplite.comyoutube.com
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is fully assembled. The unique cyano group on the β-cyano-alanine side chain is generally stable to the repetitive acid treatments required for Boc group removal, making it compatible with this synthetic strategy. seplite.com
Table 1: Key Steps in Boc-SPPS Cycle
| Step | Description | Common Reagents |
| Deprotection | Removal of the N-terminal Boc group. | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). seplite.comchempep.com |
| Neutralization | Neutralization of the resulting trifluoroacetate salt to free the amine. | 10% Triethylamine (TEA) in DCM. chempep.com |
| Coupling | Activation of the incoming Boc-amino acid and formation of the peptide bond. | Dicyclohexylcarbodiimide (DCC) or other carbodiimides. seplite.comyoutube.com |
| Washing | Removal of soluble reagents and byproducts. | Dichloromethane (DCM), Isopropanol (IPA). chempep.com |
While SPPS is dominant, Boc-β-cyano-alanine can also be utilized in solution-phase peptide synthesis (LPPS). In LPPS, all reactions (deprotection, coupling, and purification) are carried out in solution. This method is often employed for the synthesis of very short peptides or for the large-scale production of a specific peptide fragment. The fundamental chemical principles of Boc protection, acid-mediated deprotection, and carbodiimide-mediated coupling remain the same as in SPPS. youtube.com The primary difference is the need to purify the intermediate peptide product after each coupling step, typically through extraction or crystallization.
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of non-standard amino acids like β-cyanoalanine is a key strategy in peptidomimetic design. eurekaselect.com
The β-amino acid structure of β-cyanoalanine, where the amino group is on the β-carbon relative to the carboxyl group, alters the peptide backbone. This modification can induce specific secondary structures or folding patterns that are not accessible to standard α-amino acid peptides. eurekaselect.com The inclusion of Boc-β-cyano-alanine allows for the precise placement of this unique structural element and its reactive nitrile side chain within a peptidomimetic sequence, enabling the development of novel therapeutic agents that can interact with biological targets. nih.gov
The incorporation of β-cyanoalanine into a peptide chain provides more than just altered backbone geometry. The nitrile group itself serves as a valuable modification with several potential benefits:
Increased Stability: The presence of the cyano group can enhance the stability of the peptide. chemimpex.comchemimpex.com
Biophysical Probe: The carbon-nitrogen triple bond of the nitrile has a characteristic vibration in the infrared (IR) spectrum. When incorporated into a peptide, this vibration can serve as a sensitive probe to report on the local molecular environment, aiding in structural and functional studies. wikipedia.org
Bioactivity: The unique electronic and steric properties of the cyano group can influence how the peptide interacts with its biological target, potentially leading to enhanced bioactivity or novel functions. chemimpex.comchemimpex.com
Contributions to Advanced Organic Synthesis
Beyond peptide chemistry, the nitrile functionality of Boc-β-cyano-alanine makes it a useful precursor in broader organic synthesis, particularly for creating heterocyclic structures.
The nitrile group is an exceptionally versatile functional group in organic synthesis, capable of being transformed into a wide array of other functionalities. beilstein-journals.org This versatility can be exploited to convert the β-cyanoalanine side chain into various heterocyclic rings, which are core structures in many pharmaceutical compounds.
Potential transformations of the nitrile group that can lead to heterocycle synthesis include:
Reduction to Amines: The nitrile can be reduced to a primary amine. This newly formed amine, along with the existing α-amino group and carboxyl group of the parent amino acid, can participate in cyclization reactions to form nitrogen-containing heterocycles.
Cycloaddition Reactions: Nitriles can undergo cycloaddition reactions with various reagents to form five-membered heterocycles like tetrazoles or triazoles.
Hydrolysis to Amides/Carboxylic Acids: Hydrolysis of the nitrile yields an amide or, upon further hydrolysis, a carboxylic acid. This creates an aspartic acid or asparagine analog, which can then be used in further synthetic steps. wikipedia.org
These transformations highlight the potential of Boc-β-cyano-alanine as a starting material for generating complex molecular architectures beyond linear peptides.
Table 2: Potential Heterocyclic Systems from Nitrile Transformations
| Transformation Reaction | Intermediate Functional Group | Potential Heterocycle |
| Reduction | Primary Amine (-CH₂-NH₂) | Piperidines, Pyrrolidines |
| Cycloaddition | N/A | Tetrazoles, Triazoles |
| Hydrolysis | Amide (-CONH₂) | Lactams |
Utilization in Non-Peptidic Small Molecule Construction
N-tert-butoxycarbonyl-β-cyano-alanine (Boc-β-Cyano-Ala-OH) serves as a versatile building block in the synthesis of various non-peptidic small molecules. Its bifunctional nature, possessing both a protected amine and a reactive cyano group, allows for a range of chemical transformations, making it a valuable precursor for creating complex molecular architectures, particularly nitrogen-containing heterocyclic compounds and chiral diamino acids.
The cyano group in Boc-β-Cyano-Ala-OH is a key functional handle that can be readily converted into other functionalities. One of the most significant applications is its reduction to a primary amine, which transforms the β-cyano-alanine residue into a 2,3-diaminopropionic acid (DAP) derivative. DAP is a non-proteinogenic amino acid found in various natural products, including antibiotics and siderophores. The synthesis of Boc-protected DAP from Boc-β-Cyano-Ala-OH is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. This transformation provides a straightforward route to enantiomerically pure DAP derivatives, which are crucial chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. For instance, Boc-D-2,3-diaminopropionic acid is a derivative used in the synthesis of potent NMDA receptor glycine site agonists. medchemexpress.com
Beyond its role as a precursor to diamino acids, the cyano group can participate in cycloaddition reactions and other transformations to construct heterocyclic rings. Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.orgrsc.org While specific examples detailing the direct use of Boc-β-Cyano-Ala-OH in complex heterocyclic synthesis are not extensively documented in publicly available literature, its structure lends itself to such applications. The presence of the protected amine and the carboxylic acid, in addition to the cyano group, offers multiple reaction sites for intramolecular or intermolecular cyclizations to form rings of various sizes and functionalities.
The general synthetic utility of Boc-β-Cyano-Ala-OH in constructing non-peptidic small molecules is summarized in the table below:
| Precursor | Transformation | Resulting Functional Group/Molecule | Significance |
| Boc-β-Cyano-Ala-OH | Catalytic Hydrogenation | Boc-2,3-diaminopropionic acid | Precursor for antibiotics, siderophores, and other biologically active molecules |
| Boc-β-Cyano-Ala-OH | Hydrolysis | Boc-aspartic acid derivative | Access to another non-proteinogenic amino acid |
| Boc-β-Cyano-Ala-OH | Cyclization Reactions | Nitrogen-containing heterocycles | Core structures in pharmaceuticals and agrochemicals |
Emerging Applications in Materials Science Research
The unique chemical properties of Boc-β-Cyano-Ala-OH also position it as a valuable component in the development of advanced materials. chemimpex.com Its incorporation into polymers and other materials can impart specific functionalities, leading to the creation of "smart" materials with tailored properties. chemimpex.comchemimpex.com
One of the primary areas of interest is in the synthesis of functional polymers. Boc-β-Cyano-Ala-OH can be used as a functional monomer or as a modifying agent for existing polymers. The presence of the protected amine, the carboxylic acid, and the cyano group allows for its integration into polymer backbones or as pendant groups through various polymerization techniques. The development of functional amino acid-based polymeric materials is an emerging platform for creating biodegradable and non-toxic nanomaterials for medical and biotechnology applications. nih.gov
The cyano group, in particular, offers several advantages in materials science. It is a polar functional group that can influence the solubility, thermal properties, and surface characteristics of a material. Furthermore, the nitrile functionality can be chemically modified post-polymerization to introduce other functional groups, allowing for the fine-tuning of material properties. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, thereby altering the charge, hydrophilicity, and reactivity of the polymer.
While detailed research on the specific applications of Boc-β-Cyano-Ala-OH in materials science is still emerging, its potential is significant. It can be incorporated into polymer systems to enhance their functionality for applications such as drug delivery systems, where the biodegradability of the amino acid backbone and the tunable properties of the side chain are highly desirable. chemimpex.comchemimpex.com The ability to undergo further chemical transformations allows for the customization of material properties to suit the needs of various industries. chemimpex.com
The following table summarizes the potential roles of Boc-β-Cyano-Ala-OH in materials science:
| Application Area | Role of Boc-β-Cyano-Ala-OH | Potential Impact on Material Properties |
| Functional Polymers | Monomer or modifying agent | Tunable polarity, solubility, and thermal stability; post-polymerization modification capabilities |
| Biomimetic Materials | Building block for biocompatible polymers | Enhanced biodegradability and biocompatibility |
| Drug Delivery Systems | Component of polymer-based carriers | Controlled release profiles, improved drug solubility |
| Smart Materials | Introduction of responsive functional groups | Materials that respond to stimuli such as pH or temperature |
Advanced Characterization and Computational Studies of Boc β Cyano Alanine Systems
Spectroscopic Analysis in Reaction Monitoring and Structural Elucidation of Derivatives
Spectroscopic techniques are indispensable tools in modern synthetic chemistry for monitoring the progress of reactions and for the unambiguous structural characterization of intermediates and final products. In the context of Boc-β-cyano-alanine systems, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide complementary information essential for confirming chemical identity, purity, and three-dimensional structure.
Application of NMR Spectroscopy for Elucidating Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of Boc-β-cyano-alanine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the successful incorporation of the Boc protecting group and the cyano moiety, and verifying the outcome of subsequent reactions.
In ¹H NMR spectra of Boc-β-cyano-alanine, characteristic signals confirm the structure. The nine protons of the tert-butyloxycarbonyl (Boc) group typically appear as a prominent singlet around 1.40 ppm. The protons on the β-carbon (CH₂), adjacent to the electron-withdrawing cyano group, are diastereotopic and appear as a multiplet, often an ABX system, typically in the range of 2.9-3.2 ppm. The proton on the α-carbon gives rise to a multiplet around 4.3-4.5 ppm, showing coupling to the adjacent methylene (B1212753) protons and the amide proton. The amide proton (NH) signal is often observed as a doublet between 5.7 and 8.0 ppm, though its chemical shift can be highly dependent on solvent and concentration. researchgate.netmdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the Boc group is typically found around 155 ppm, while the carboxylic acid carbonyl appears near 170-175 ppm. The quaternary carbon of the Boc group resonates at approximately 80 ppm. The α-carbon signal is observed in the 45-55 ppm range, while the β-carbon attached to the nitrile appears further upfield, around 20 ppm. The nitrile carbon itself gives a characteristic signal in the 117-120 ppm region. researchgate.netmdpi.com These distinct chemical shifts allow for the effective monitoring of reactions, such as peptide couplings, where changes in the chemical environment of the α-carbon and carboxyl group are readily observed.
Table 1: Typical NMR Chemical Shifts for Boc-β-Cyano-Alanine Derivatives
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc (C(CH₃)₃) | ~1.40 (singlet, 9H) | ~28 (methyls), ~80 (quaternary) |
| Boc (C=O) | - | ~155 |
| β-CH₂ | ~2.9 - 3.2 (multiplet, 2H) | ~20 |
| α-CH | ~4.3 - 4.5 (multiplet, 1H) | ~50 |
| NH | ~5.7 - 8.0 (doublet, 1H) | - |
| COOH | ~10-13 (broad singlet, 1H) | ~172 |
Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.
Mass Spectrometry in the Analysis of Synthetic Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of synthetic intermediates and products, providing crucial confirmation of reaction success. Coupled with liquid chromatography (LC-MS), it is also used to assess the purity of samples. For Boc-β-cyano-alanine, with a molecular weight of 214.22 g/mol , electrospray ionization (ESI) is a common method. chemimpex.comchemimpex.com
In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 215.2. Adducts with sodium [M+Na]⁺ (m/z ≈ 237.2) or potassium [M+K]⁺ (m/z ≈ 253.3) are also commonly detected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of an intermediate by providing a highly accurate mass measurement, often to within a few parts per million (ppm), which helps to distinguish between compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) is used to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. A characteristic fragmentation pathway for Boc-protected amino acids is the loss of the Boc group or components thereof. Common neutral losses include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), leading to predictable fragment ions that help to verify the identity of synthetic intermediates in a reaction mixture. nih.govnih.gov
Table 2: Expected m/z Values for Boc-β-Cyano-Alanine in ESI-MS
| Ion Species | Formula | Expected m/z |
|---|---|---|
| Protonated Molecule [M+H]⁺ | [C₉H₁₅N₂O₄]⁺ | 215.10 |
| Sodium Adduct [M+Na]⁺ | [C₉H₁₄N₂O₄Na]⁺ | 237.08 |
| Key Fragment [M+H-C₄H₈]⁺ | [C₅H₇N₂O₄]⁺ | 159.04 |
X-ray Crystallography for Absolute Stereochemical Assignment of Derivatives
While NMR and MS can confirm the connectivity of atoms, X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry of a chiral compound. For derivatives of Boc-β-cyano-alanine, which are chiral at the α-carbon, obtaining a single crystal suitable for X-ray diffraction is the gold standard for unambiguously assigning the D or L configuration. chemimpex.com
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For assigning absolute stereochemistry, especially in the absence of a heavy atom, techniques involving anomalous dispersion are employed. The resulting crystal structure provides unequivocal proof of the spatial arrangement of the substituents around the chiral center, confirming whether the derivative is, for example, Boc-β-cyano-L-alanine or Boc-β-cyano-D-alanine. This level of certainty is critical in pharmaceutical and biological applications where stereochemistry dictates biological activity.
Theoretical and Computational Investigations of Reactivity and Conformation
Computational chemistry offers profound insights into the behavior of molecules, complementing experimental findings. For Boc-β-cyano-alanine systems, molecular modeling and quantum chemical calculations can predict conformational preferences, elucidate reaction mechanisms, and explain observed reactivity, thereby guiding synthetic efforts.
Molecular Modeling of Boc-β-Cyano-Alanine and its Conjugates
Molecular modeling, often using molecular mechanics force fields, allows for the exploration of the conformational landscape of Boc-β-cyano-alanine and its peptide conjugates. The conformation of an amino acid residue influences the secondary and tertiary structure of peptides and proteins. The bulky Boc protecting group and the sterically minimal but polar cyano group exert significant influence on the allowable dihedral angles (phi, ψ) of the amino acid backbone.
Computational conformational searches can identify low-energy structures, revealing potential intramolecular hydrogen bonds or steric clashes that dictate the preferred shape of the molecule in solution. For example, modeling can predict whether the Boc carbonyl group is likely to form a hydrogen bond with the N-H proton, leading to a more compact structure. When incorporated into a peptide chain, the cyano group can influence local structure through dipole-dipole interactions. Understanding these conformational preferences is crucial for designing peptides with specific folds or for predicting how a Boc-β-cyano-alanine-containing peptide might interact with a biological target.
Quantum Chemical Calculations on Reaction Pathways and Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.gov These methods can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby determine the activation energy and thermodynamics of a chemical transformation. researchgate.net
For Boc-β-cyano-alanine, quantum calculations can elucidate various reaction mechanisms. For instance, they can be used to:
Model peptide bond formation: By calculating the energy profile for the coupling reaction with another amino acid, researchers can understand the transition state and predict the reaction's feasibility.
Investigate the reactivity of the cyano group: The nitrile moiety can undergo various transformations, such as hydrolysis to an amide or reduction to an amine. Quantum calculations can predict the relative energy barriers for these different pathways, helping to select appropriate reaction conditions to favor a desired outcome. nih.gov
Explore novel reactions: Advanced computational methods, such as automated reaction path searching, can be employed to explore all possible reaction pathways starting from a set of reactants. chemrxiv.org This approach can lead to the discovery of unexpected or novel transformations involving Boc-β-cyano-alanine. nih.govresearchgate.net
By providing a detailed, energetic picture of a reaction at the molecular level, these computational studies serve as a powerful predictive tool, enabling a more rational design of synthetic routes and catalysts. nih.gov
Table 3: Application of Quantum Chemical Calculations to Boc-β-Cyano-Alanine Systems
| Computational Method | Information Obtained | Relevance |
|---|---|---|
| Geometry Optimization | Lowest energy 3D structure, bond lengths, angles | Provides the baseline structure for further calculations. |
| Transition State (TS) Search | Structure and energy of the reaction's highest point | Determines the activation energy (kinetic barrier) of a reaction. nih.gov |
| Intrinsic Reaction Coordinate (IRC) | Connects the TS to reactants and products | Confirms that the identified transition state corresponds to the desired reaction. |
Future Directions and Perspectives in Boc β Cyano Alanine Research
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of Boc-β-cyano-alanine often involves multi-step processes that may utilize harsh reagents. A significant future direction is the development of more environmentally friendly and efficient synthetic pathways. Research has demonstrated a simple and scalable one-pot procedure to produce N-protected β-cyano L-alanine esters directly from N-protected L-asparagines, representing a move towards greater efficiency. researchgate.net This method streamlines the synthesis by reducing the number of separate reaction and purification steps.
Further research is anticipated to explore biocatalytic methods, which offer mild reaction conditions and high specificity. frontiersin.org Drawing parallels from the biosynthesis of β-alanine, enzymatic or whole-cell conversion strategies could provide a sustainable alternative to conventional chemical synthesis. frontiersin.org For instance, the use of nitrilase enzymes, which can hydrolyze a nitrile group directly to a carboxylic acid, could be adapted for the synthesis of β-alanine derivatives under green conditions. frontiersin.org
| Synthetic Approach | Precursor | Key Features | Potential Advantages |
| One-Pot Dehydration | N-protected L-asparagine | Scalable, simplified procedure | Increased efficiency, reduced waste |
| Biocatalytic Hydrolysis | β-aminopropionitrile derivatives | Use of enzymes (e.g., nitrilases) or whole cells | Mild conditions, high specificity, sustainability frontiersin.org |
| Chemical Dehydration | N-Boc-L-asparagine | Conversion of primary amide to nitrile | Established chemical route acs.org |
Exploration of Novel Reactivity and Chemical Transformations
The nitrile functionality is a versatile precursor for various other chemical groups. Future research will likely focus on expanding the library of transformations, such as:
Reduction to primary amines, leading to the synthesis of diamino acids.
Hydrolysis to carboxylic acids or amides, providing access to different amino acid derivatives. frontiersin.org
Addition reactions , where nucleophiles attack the nitrile carbon to form complex side chains.
A particularly promising application is the use of the cyano group as a convenient handle for synthesizing other non-natural amino acids, such as γ-aminobutyric acid (GABA) derivatives, which are valuable in medicinal chemistry. nih.gov
Expansion of Applications in Chemical Biology and Material Sciences
The unique structural features of Boc-β-cyano-alanine make it a valuable tool for research in chemical biology and materials science. chemimpex.comchemimpex.com Its incorporation into peptides can enhance stability and bioavailability, which is critical for drug discovery. chemimpex.com
In Chemical Biology: A key application is the use of the cyano group as a spectroscopic probe. When β-cyano-alanine is incorporated into a peptide or protein, the carbon-nitrile (C≡N) bond's vibrational frequency is sensitive to its local environment. wikipedia.org This allows it to serve as an infrared reporter, providing insights into protein structure, dynamics, and interactions. wikipedia.org It is also used in biochemical assays to investigate enzyme activity and protein interactions. chemimpex.com
In Materials Science: Boc-β-cyano-alanine serves as a functional monomer for the creation of advanced materials. chemimpex.com It can be incorporated into polymer backbones to introduce specific properties or to act as a point for further functionalization. chemimpex.com This has led to its use in the development of biomimetic materials and smart materials with tailored properties for applications such as drug delivery systems. chemimpex.comchemimpex.com
| Field | Application | Description |
| Chemical Biology | Infrared Probe | The nitrile group's vibration acts as a reporter of the local molecular environment within proteins. wikipedia.org |
| Peptide Synthesis | Used as a building block to create bioactive peptides with potentially enhanced stability. chemimpex.com | |
| Materials Science | Advanced Polymers | Incorporated into polymers to impart specific functionalities and create smart materials. chemimpex.com |
| Drug Delivery | Contributes to the design of novel drug delivery systems. chemimpex.com |
Advances in Stereocontrol and Enantioselective Synthesis
Achieving precise control over stereochemistry is paramount in the synthesis of biologically active molecules. For Boc-β-cyano-alanine, producing enantiomerically pure forms (either L- or D-isomers) is crucial for its applications in pharmaceuticals and peptide synthesis. Future research will continue to focus on developing more effective methods for enantioselective synthesis.
Current strategies often rely on methods developed for β-amino acids in general, including the use of chiral auxiliaries, diastereoselective additions, and enzymatic resolutions. nih.gov However, there is a growing emphasis on catalytic asymmetric methods that can generate the desired stereoisomer with high efficiency and selectivity. nih.gov Recent advances include carbene-catalyzed asymmetric routes to chiral β-cyano carboxylic esters, which are direct precursors to compounds like Boc-β-cyano-alanine. nih.gov
Enzymatic strategies, such as the use of transaminases or ammonia (B1221849) lyases, represent a powerful approach for asymmetric synthesis. nih.gov These biocatalysts can offer exceptionally high levels of stereocontrol under mild conditions. nih.gov The development of novel catalysts, both chemical and biological, will be a central theme in future research to provide more direct and efficient access to enantiopure Boc-β-cyano-alanine and its derivatives.
Q & A
Q. What criteria define rigorous peer review for studies involving Boc-β-Cyano-Ala-OH’s novel applications?
- Methodological Answer : Ensure reviewers assess (1) raw data accessibility, (2) statistical robustness (e.g., p-values adjusted for multiple comparisons), and (3) mechanistic plausibility (e.g., orthogonal validation of target engagement). Require deposition of synthetic protocols in public repositories (e.g., Zenodo) for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
